6-(Cyclobutylamino)nicotinonitrile
Overview
Description
6-(Cyclobutylamino)nicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles. Nicotinonitriles are known for their wide range of biological, therapeutic, and medicinal properties . This compound features a cyclobutylamino group attached to the nicotinonitrile core, which contributes to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nicotinonitrile derivatives, including 6-(Cyclobutylamino)nicotinonitrile, can be achieved through various methods. One common approach involves the three-component Dimroth reaction of chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate . This method yields nicotinonitrile derivatives in fair to good yields.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-(Cyclobutylamino)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of nicotinonitrile derivatives include ethyl cyanoacetate, ammonium acetate, hydrazine hydrate, and phosphorous oxychloride . Reaction conditions typically involve refluxing in solvents such as ethanol or acetone.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, reactions with hydrazine hydrate can yield hydrazino derivatives, while reactions with ethyl cyanoacetate can produce cyanopyridone derivatives .
Scientific Research Applications
6-(Cyclobutylamino)nicotinonitrile has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 6-(Cyclobutylamino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The nitrile group in the compound enhances its binding affinity to the target, improves its pharmacokinetic profile, and reduces drug resistance . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(Cyclobutylamino)nicotinonitrile include other nicotinonitrile derivatives such as:
- Bosutinib
- Milrinone
- Neratinib
- Olprinone
Uniqueness
This compound is unique due to the presence of the cyclobutylamino group, which imparts distinct chemical and biological properties. This uniqueness can be leveraged in various scientific and industrial applications to achieve specific outcomes that may not be possible with other nicotinonitrile derivatives.
Properties
IUPAC Name |
6-(cyclobutylamino)pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-6-8-4-5-10(12-7-8)13-9-2-1-3-9/h4-5,7,9H,1-3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWAKPQGAPNYRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=NC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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